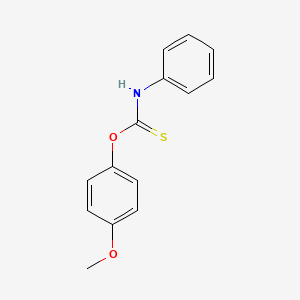
Dysprosium--silver (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–silver (1/2) is a compound formed by the combination of dysprosium and silver ions. Dysprosium is a rare-earth element with the atomic number 66, known for its metallic silver luster and high magnetic susceptibility . Silver, on the other hand, is a well-known precious metal with excellent conductivity and antimicrobial properties . The combination of these two elements results in a compound with unique optical, electronic, and magnetic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium–silver (1/2) can be synthesized using various methods, including the sol-gel method and green synthesis. In the sol-gel method, rods of silver-dysprosium co-doped in silica xerogels are synthesized and characterized using ultraviolet-visible and near-infrared spectroscopy . The green synthesis method involves using plant extracts as reducing agents to stabilize the formed nanoparticles . This method is environmentally friendly and scalable, making it suitable for industrial production.
Industrial Production Methods: Industrial production of dysprosium–silver (1/2) often involves the reduction of dysprosium trifluoride using calcium metal, followed by the incorporation of silver ions . This process ensures the formation of a stable compound with the desired properties.
Chemical Reactions Analysis
Types of Reactions: Dysprosium–silver (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. Dysprosium reacts slowly with cold water and rapidly with hot water, forming dysprosium hydroxide and hydrogen gas . Silver ions can undergo reduction reactions, forming silver nanoparticles.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of dysprosium–silver (1/2) include plant extracts for green synthesis, calcium metal for reduction, and various solvents for sol-gel processes .
Major Products Formed: The major products formed from the reactions of dysprosium–silver (1/2) include dysprosium hydroxide, silver nanoparticles, and various dysprosium-silver complexes .
Scientific Research Applications
Dysprosium–silver (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used in the synthesis of advanced materials with enhanced optical and electronic properties . In biology and medicine, dysprosium–silver (1/2) is explored for its antimicrobial properties and potential use in drug delivery systems . In industry, it is used in the production of high-performance magnets, lasers, and nuclear reactor control rods .
Mechanism of Action
The mechanism of action of dysprosium–silver (1/2) involves the interaction of silver nanoparticles with microbial cells, leading to cell wall and membrane damage, penetration into the cell, and disruption of intracellular structures . Dysprosium ions contribute to the compound’s magnetic properties, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Dysprosium–silver (1/2) can be compared with other dysprosium and silver compounds, such as dysprosium oxide and silver chloride. Dysprosium oxide is used in ceramics and as a precursor for dysprosium metal, while silver chloride is known for its photoelectric properties . The unique combination of dysprosium and silver in dysprosium–silver (1/2) results in enhanced optical, electronic, and magnetic properties, making it a valuable compound for various applications.
List of Similar Compounds:- Dysprosium oxide (Dy₂O₃)
- Silver chloride (AgCl)
- Dysprosium chloride (DyCl₃)
Properties
CAS No. |
12271-29-3 |
|---|---|
Molecular Formula |
Ag2Dy |
Molecular Weight |
378.236 g/mol |
IUPAC Name |
dysprosium;silver |
InChI |
InChI=1S/2Ag.Dy |
InChI Key |
PQNMIMZMUMXZGR-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ag].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


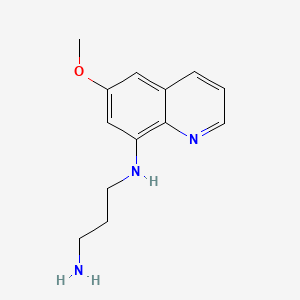
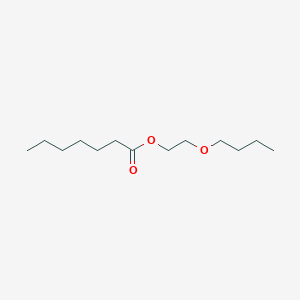
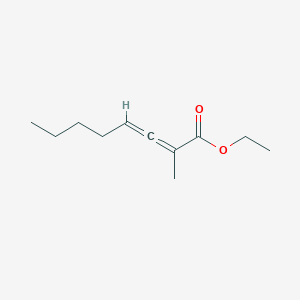
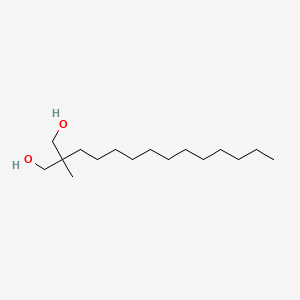
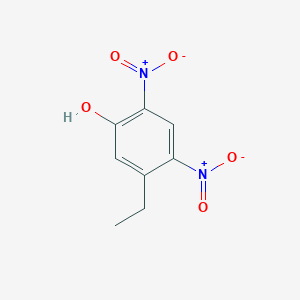
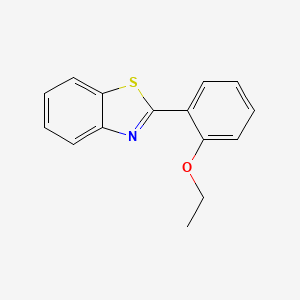
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

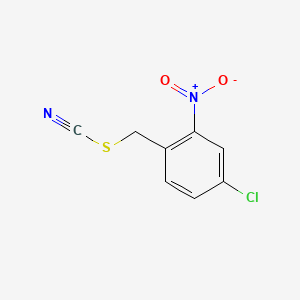
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)



